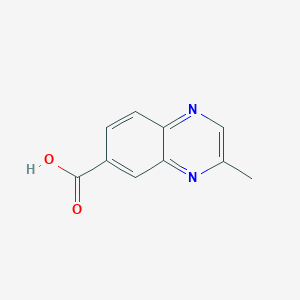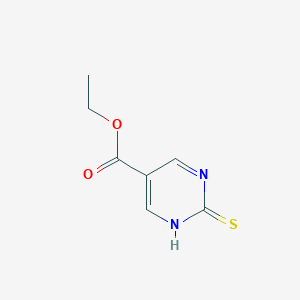![molecular formula C8H8ClN3 B11909278 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909278.png)
6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 5,7-dimethyl-2,3-diaminopyridine with a suitable chlorinating agent. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired imidazo[4,5-b]pyridine structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
化学反応の分析
Types of Reactions: 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
- Substituted imidazo[4,5-b]pyridines
- Oxidized derivatives (e.g., aldehydes, carboxylic acids)
- Reduced derivatives (e.g., dihydroimidazoles)
科学的研究の応用
6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives exhibit antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and materials science due to its unique chemical properties.
作用機序
The mechanism of action of 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it has been found to induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
- 6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
- 6-Fluoro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
- 6-Methyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine
Comparison: 6-Chloro-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. Compared to its bromo and fluoro analogs, the chloro derivative often exhibits different pharmacokinetic properties and potency in biological assays. The methyl analog, lacking a halogen, shows distinct chemical behavior and applications.
特性
分子式 |
C8H8ClN3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
6-chloro-5,7-dimethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-4-6(9)5(2)12-8-7(4)10-3-11-8/h3H,1-2H3,(H,10,11,12) |
InChIキー |
JRZHHMWXLTYPJX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=C1Cl)C)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)

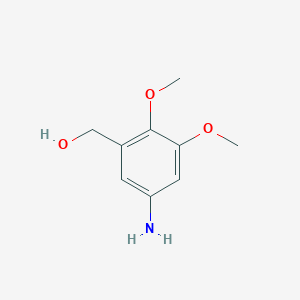
![2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1h)-one](/img/structure/B11909235.png)
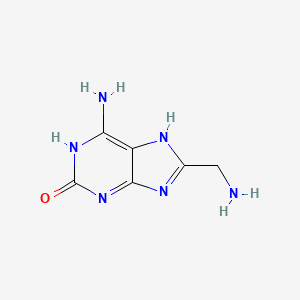
![2-(Methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11909244.png)
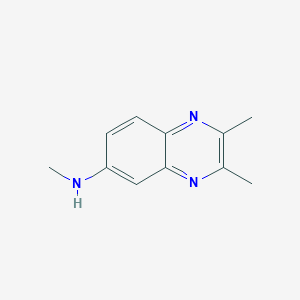


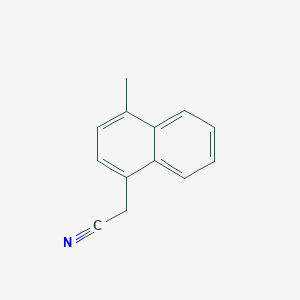
![5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11909263.png)
